Verapamil hydrochloride

Description

A calcium channel blocker that is a class IV anti-arrhythmia agent.

See also: Verapamil (has active moiety); Trandolapril; this compound (component of).

Structure

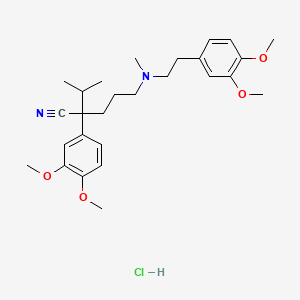

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQPXTMNIUCOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034095 | |

| Record name | Verapamil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-11-4 | |

| Record name | Verapamil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verapamil hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verapamil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Verapamil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Verapamil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Verapamil hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERAPAMIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3888OEY5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Verapamil Hydrochloride on L-type Calcium Channels

Abstract

Verapamil, a phenylalkylamine calcium channel blocker, has been a cornerstone in the management of cardiovascular diseases for decades.[1][2] Its therapeutic efficacy is primarily attributed to its interaction with L-type calcium channels (LTCCs), leading to a reduction in calcium influx in cardiac and vascular smooth muscle cells.[1][3] This guide provides a comprehensive and in-depth analysis of the molecular mechanisms underpinning the action of verapamil hydrochloride on LTCCs. We will explore its binding site, the critical role of the channel's conformational state in drug affinity, and the consequential physiological effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of verapamil's pharmacology.

Introduction: The L-type Calcium Channel as a Therapeutic Target

Voltage-gated calcium channels (VGCCs) are crucial for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[4] Among the different types of VGCCs, the L-type calcium channel (LTCC), particularly the Cav1.2 isoform, is predominantly expressed in cardiac and smooth muscle cells.[4][5] This makes it a prime target for cardiovascular therapeutics.[3] LTCCs are complex transmembrane proteins composed of a primary α1 subunit, which forms the ion-conducting pore, and auxiliary β, α2δ, and γ subunits that modulate channel function.[6] The α1 subunit is the binding site for various classes of calcium channel blockers, including the phenylalkylamines (e.g., verapamil), dihydropyridines (e.g., nifedipine), and benzothiazepines (e.g., diltiazem).[4]

Verapamil's Binding Site within the L-type Calcium Channel Pore

Verapamil exerts its blocking effect by physically occluding the pore of the L-type calcium channel.[7] Extensive research, including photoaffinity labeling and site-directed mutagenesis studies, has identified the binding site for phenylalkylamines deep within the central cavity of the channel's pore.[7] This binding site is formed by amino acid residues located on the S6 transmembrane segments of domains III and IV of the Cav1.2 α1 subunit.[7]

The intracellular access of verapamil is a key feature of its mechanism. Verapamil, a tertiary amine, can cross the cell membrane in its uncharged form.[7] Once in the cytosol, it becomes protonated and enters the open channel from the intracellular side to bind to its receptor site.[7] This intracellular access and binding mechanism is depicted in the following workflow.

Figure 1: Intracellular access and binding of verapamil to the L-type calcium channel.

State-Dependent Binding: A Key Determinant of Verapamil's Action

A critical aspect of verapamil's mechanism of action is its state-dependent binding, meaning its affinity for the L-type calcium channel varies depending on the conformational state of the channel (resting, open, or inactivated).[5] Verapamil exhibits a significantly higher affinity for the open and inactivated states of the channel compared to the resting (closed) state.[4][5][8]

This state-dependent interaction has profound physiological and therapeutic implications:

-

Use-Dependence (Frequency-Dependence): In tissues that undergo frequent depolarization, such as the heart, L-type calcium channels cycle through the open and inactivated states more often.[9] This increased time spent in high-affinity states for verapamil leads to a more pronounced channel blockade.[7][8] This "use-dependent" or "frequency-dependent" block is a hallmark of verapamil's action and contributes to its efficacy in treating tachyarrhythmias.[9][10]

-

Voltage-Dependence: The transition between channel states is voltage-dependent. Depolarized membrane potentials favor the open and inactivated states, thereby enhancing verapamil's blocking effect.[8] This voltage-dependent block contributes to its effectiveness in tissues that are pathologically depolarized, such as in ischemic conditions.[7]

The preferential binding of verapamil to the open and inactivated states can be summarized in the following diagram:

Figure 2: State-dependent affinity of verapamil for the L-type calcium channel.

Experimental Methodologies for Studying Verapamil's Action

The intricate details of verapamil's interaction with L-type calcium channels have been elucidated through various sophisticated experimental techniques.

Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is a powerful tool for directly measuring the ionic currents flowing through L-type calcium channels in isolated cells, such as ventricular myocytes.[8] This technique allows researchers to control the membrane potential and apply verapamil at precise concentrations to study its effects on channel gating and conductance.

A typical experimental protocol to demonstrate use-dependent block of L-type calcium channels by verapamil:

-

Cell Preparation: Isolate single ventricular myocytes from a suitable animal model (e.g., rat, guinea pig).

-

Electrode and Solutions: Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane. The external solution should contain a charge carrier for the calcium channel (e.g., Ca²⁺ or Ba²⁺) and blockers for other ionic currents.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

-

Voltage Protocol:

-

Hold the cell at a negative resting potential (e.g., -80 mV) where most channels are in the resting state.

-

Apply a series of depolarizing voltage pulses (e.g., to 0 mV for 200 ms) at a low frequency (e.g., 0.2 Hz) to elicit L-type calcium currents.

-

After obtaining a stable baseline, perfuse the cell with a solution containing verapamil (e.g., 1 µM).

-

Increase the frequency of the depolarizing pulses (e.g., to 1 Hz or 2 Hz).

-

-

Data Analysis: Measure the peak amplitude of the calcium current at each frequency. A progressive decrease in current amplitude at higher frequencies in the presence of verapamil demonstrates use-dependent block.[8]

Radioligand Binding Assays

Radioligand binding assays are employed to characterize the binding of drugs to their receptors.[11][12] For verapamil, radiolabeled analogs like (-)-[³H]desmethoxyverapamil are used to quantify the binding affinity and density of phenylalkylamine binding sites on L-type calcium channels in membrane preparations from tissues rich in these channels, such as the heart and skeletal muscle.[11]

A simplified protocol for a competitive radioligand binding assay:

-

Membrane Preparation: Homogenize tissue (e.g., cardiac muscle) and isolate a membrane fraction containing the L-type calcium channels.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled phenylalkylamine (e.g., (-)-[³H]desmethoxyverapamil) and varying concentrations of unlabeled this compound.

-

Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of unlabeled verapamil. This allows for the determination of the inhibitory concentration (IC₅₀) of verapamil, from which its binding affinity (Kᵢ) can be calculated.

| Parameter | Description | Typical Value for Verapamil | Reference |

| IC₅₀ (Electrophysiology) | Concentration causing 50% inhibition of L-type calcium current. | 143.0 nmol/L (for HERG, similar for LTCC) | [13] |

| Kᵢ (Binding Assay) | Inhibitory constant, a measure of binding affinity. | Varies with tissue and conditions | [11] |

| Use-Dependence | Increased block with higher stimulation frequency. | Pronounced | [8] |

| Voltage-Dependence | Increased block at more depolarized potentials. | Significant | [8] |

Table 1: Key Pharmacological Parameters of Verapamil's Interaction with L-type Calcium Channels.

Physiological and Therapeutic Consequences of L-type Calcium Channel Blockade by Verapamil

The inhibition of calcium influx through L-type calcium channels by verapamil leads to several significant physiological effects, which form the basis of its therapeutic applications.[1][3]

-

Negative Inotropy: By reducing calcium entry into cardiac myocytes, verapamil decreases the force of myocardial contraction.[1][3] This reduces myocardial oxygen demand, which is beneficial in the treatment of angina.[1]

-

Negative Chronotropy: Verapamil slows the heart rate by inhibiting calcium currents in the sinoatrial (SA) node, the heart's natural pacemaker.[1]

-

Negative Dromotropy: It slows conduction through the atrioventricular (AV) node, which is particularly useful in controlling the ventricular response in atrial fibrillation and other supraventricular tachycardias.[2][3]

-

Vasodilation: In vascular smooth muscle, verapamil-induced blockade of L-type calcium channels leads to relaxation and vasodilation.[3] This reduces peripheral resistance and blood pressure, making it an effective antihypertensive agent.[1][3]

The signaling pathway affected by verapamil in cardiac myocytes is illustrated below:

Figure 3: Verapamil's disruption of the calcium-induced calcium release (CICR) and contraction pathway in cardiac myocytes.

Conclusion

This compound's mechanism of action on L-type calcium channels is a well-defined process involving intracellular access, physical pore occlusion, and a strong dependence on the channel's conformational state. Its preferential binding to open and inactivated channels underlies its use- and voltage-dependent properties, which are crucial for its therapeutic efficacy in a range of cardiovascular disorders. A thorough understanding of these molecular interactions is essential for the rational use of verapamil and for the development of future generations of calcium channel blockers with improved selectivity and therapeutic profiles.

References

-

Verapamil Action Pathway. PubChem. (n.d.). Retrieved from [Link]

-

Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels. European Journal of Pharmacology. (1995). Retrieved from [Link]

-

What is the mechanism of this compound? Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

What is the mechanism of action and primary use of verapamil (calcium channel blocker)? (2025, December 15). Retrieved from [Link]

-

How Verapamil and Diltiazem Work Non-DHP Calcium Channel Blockers Explained. (2025, June 11). YouTube. Retrieved from [Link]

-

Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. PMC - NIH. (n.d.). Retrieved from [Link]

-

Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs. PMC. (2016, August 24). Retrieved from [Link]

-

Verapamil. Wikipedia. (n.d.). Retrieved from [Link]

-

Behavioral and electrophysiological studies of chronic oral administration of L-type calcium channel blocker verapamil on learning and memory in rats. PubMed. (n.d.). Retrieved from [Link]

-

Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels. Circulation Research - American Heart Association Journals. (n.d.). Retrieved from [Link]

-

Phenylalkylamines in calcium channels: computational analysis of experimental structures. (2020, July 10). Retrieved from [Link]

-

State-Dependent Verapamil Block of the Cloned Human Cav3.1 T-Type Ca2+ Channel. (n.d.). Retrieved from [Link]

-

Calcium channels: basic properties as revealed by radioligand binding studies. PubMed. (n.d.). Retrieved from [Link]

-

Verapamil || Mechanism, side effects and uses. YouTube. (2020, December 3). Retrieved from [Link]

-

Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels. PMC. (n.d.). Retrieved from [Link]

-

Verapamil block of T-type calcium channels. PubMed - NIH. (2010, December 13). Retrieved from [Link]

-

Voltage and use dependence of Cav1.2 block by verapamil. (A) Examples... ResearchGate. (n.d.). Retrieved from [Link]

-

State-dependent verapamil block of the cloned human Ca(v)3.1 T-type Ca(2+) channel. PubMed. (n.d.). Retrieved from [Link]

-

Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. Brieflands. (n.d.). Retrieved from [Link]

-

Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? PubMed Central. (n.d.). Retrieved from [Link]

-

BRIEF COMMUNICATIONS Interaction of Verapamil and Other Calcium Channel Blockers with ax- and a2-Adrenergic Receptors. American Heart Association Journals. (n.d.). Retrieved from [Link]

-

Voltage-gated calcium-channels and antiarrhythmic drug action. Oxford Academic. (n.d.). Retrieved from [Link]

-

Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine. PubMed Central. (2024, January 2). Retrieved from [Link]

-

Direct binding of verapamil to the ryanodine receptor channel of sarcoplasmic reticulum. (n.d.). Retrieved from [Link]

-

Calcium channel blockers. Mechanisms of action and therapeutic uses of calcium antagonists. YouTube. (2024, February 21). Retrieved from [Link]

-

Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons. PMC - NIH. (n.d.). Retrieved from [Link]

-

Mechanism of block and identification of the verapamil binding domain to HERG potassium channels. PubMed. (n.d.). Retrieved from [Link]

-

On the Role of Ca2+- and Voltage-Dependent Inactivation in Cav1.2 Sensitivity for the Phenylalkylamine (-)Gallopamil. Circulation Research - American Heart Association Journals. (n.d.). Retrieved from [Link]

-

Characterization of calcium channel binding. PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Verapamil - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Calcium channels: basic properties as revealed by radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Pharmacology of Verapamil and its Enantiomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Verapamil, a phenylalkylamine derivative, is a clinically significant calcium channel blocker widely used in the management of cardiovascular disorders.[1][2] Administered as a racemic mixture of its (S)- and (R)-enantiomers, its pharmacological activity is a composite of the distinct properties of each stereoisomer.[2][3][4] This technical guide provides a comprehensive exploration of the molecular pharmacology of verapamil, with a particular focus on the stereoselective interactions of its enantiomers. We will delve into the nuanced mechanisms of action at various ion channels, the intricacies of its metabolism and pharmacokinetics, its significant interactions with drug transporters like P-glycoprotein, and the experimental methodologies crucial for its characterization. This document is designed to be a definitive resource, integrating foundational principles with advanced experimental insights to support ongoing research and development in cardiovascular pharmacology.

Introduction: The Significance of Chirality in Verapamil's Action

Verapamil was the first calcium channel antagonist introduced into clinical therapy and remains a cornerstone for treating hypertension, angina pectoris, and cardiac arrhythmias.[2][5] It is administered as a 1:1 mixture of its (S)- and (R)-enantiomers.[2][3] However, the therapeutic efficacy and physiological effects are not evenly distributed between these two molecules. The concept of stereoselectivity is central to understanding verapamil's pharmacology, as the two enantiomers exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles.[6][7][8] The (S)-enantiomer is substantially more potent in its primary role as an L-type calcium channel blocker, being approximately 20 times more active than the (R)-enantiomer.[1][2] This disparity underscores the importance of studying each enantiomer's contribution to the overall clinical effect of the racemic mixture.

Stereoselective Pharmacodynamics: A Tale of Two Enantiomers

The differential effects of verapamil's enantiomers are most pronounced at their primary target, the L-type calcium channel, but also extend to other ion channels, contributing to the drug's broad electrophysiological profile.

The L-Type Calcium Channel: The Primary Target

Verapamil exerts its principal therapeutic effects by blocking voltage-gated L-type calcium channels (Cav1.2), thereby reducing the influx of calcium into cardiac myocytes and vascular smooth muscle cells.[9] This leads to a negative inotropic (reduced contractility), chronotropic (reduced heart rate), and dromotropic (reduced atrioventricular conduction) effect on the heart, as well as vasodilation.[6][10]

The interaction with the L-type calcium channel is highly stereoselective. The (S)-enantiomer is the more potent blocker.[1][2] Studies on human heart tissue have demonstrated that (S)-verapamil is approximately 5-10 times more potent than (R)-verapamil in producing cardiodepression and inhibiting [3H]-nimodipine binding to calcium channels.[11] This stereoselectivity is a critical determinant of the drug's clinical efficacy.

dot

Caption: Stereoselective interactions of verapamil enantiomers with key protein targets.

Potassium Channels: A Secondary but Significant Interaction

Verapamil also interacts with various potassium channels, which contributes to its antiarrhythmic properties. A notable target is the human ether-a-go-go-related gene (HERG) potassium channel, which is crucial for cardiac repolarization.

-

HERG Channel Blockade: Verapamil blocks HERG channels with high affinity.[12][13] Interestingly, this blockade is not stereoselective, with both (S)- and (R)-verapamil demonstrating similar potency.[14] This non-stereoselective action on HERG channels, in contrast to the L-type calcium channels, highlights the complexity of verapamil's pharmacology.

-

Inwardly Rectifying Potassium Channels (Kir): Verapamil has been shown to inhibit Kir2.1, Kir2.2, and Kir2.3 channels, which are responsible for the IK1 current that stabilizes the resting membrane potential in cardiomyocytes.[15]

The blockade of these potassium channels can prolong the action potential duration, an effect that can be both antiarrhythmic and proarrhythmic depending on the clinical context.

Sodium Channels

While primarily known as a calcium channel blocker, verapamil can also interact with sodium channels, particularly at higher concentrations or in specific physiological states. Some studies suggest that verapamil can affect the rapid sodium channel-dependent action potentials in depolarized ventricular fibers.[16] The (R)-enantiomer is suggested to have some activity at sodium channels.[17]

The Role of P-glycoprotein: A Non-Stereoselective Interaction with Broad Implications

Verapamil is a well-established inhibitor of the P-glycoprotein (P-gp) efflux pump, an ATP-binding cassette (ABC) transporter that plays a critical role in drug disposition and multidrug resistance in cancer.[18][19]

-

Mechanism of Inhibition: Verapamil non-competitively inhibits P-gp, leading to increased intracellular concentrations of P-gp substrates.[18][20] This has significant implications for drug-drug interactions, as co-administration of verapamil can increase the bioavailability and reduce the clearance of drugs that are P-gp substrates, such as digoxin.[19]

-

Lack of Stereoselectivity: In contrast to its effects on L-type calcium channels, the inhibition of P-gp by verapamil is not stereoselective.[21] Both (S)- and (R)-verapamil are equipotent in their ability to modulate P-gp function.[21][22] This has led to interest in using the less cardioactive (R)-enantiomer to reverse multidrug resistance in cancer therapy without inducing significant cardiovascular side effects.[18]

Enantioselective Pharmacokinetics and Metabolism

The pharmacokinetic profiles of the verapamil enantiomers are markedly different, primarily due to stereoselective first-pass metabolism in the liver.

Metabolism via Cytochrome P450

Verapamil is extensively metabolized by cytochrome P450 enzymes, with CYP3A4 being the principal isoform involved.[8][20] This metabolism is enantioselective, with the more potent (S)-enantiomer being cleared more rapidly than the (R)-enantiomer.[23] This results in a higher plasma concentration of the less active (R)-enantiomer after oral administration.[8] The main metabolic pathways are N-demethylation to norverapamil and N-dealkylation.[8] Norverapamil, the primary active metabolite, also exists as enantiomers with differing pharmacological activities.[6]

dot

Caption: Enantioselective first-pass metabolism of verapamil.

Pharmacokinetic Parameters

The stereoselective metabolism of verapamil leads to significant differences in the pharmacokinetic parameters of its enantiomers.

| Parameter | (S)-Verapamil | (R)-Verapamil | Rationale | Reference(s) |

| Oral Bioavailability | Lower | Higher | Greater first-pass metabolism of (S)-verapamil. | [7] |

| Systemic Clearance | Higher | Lower | More rapid metabolism of (S)-verapamil by CYP3A4. | [7][24] |

| Plasma Concentration (Oral) | Lower | Higher | A consequence of lower bioavailability and higher clearance. | [8] |

| Elimination Half-life | Shorter | Longer | Reflects the differences in clearance rates. | [24] |

This table provides a generalized summary. Absolute values can vary based on the study population and formulation.

Experimental Methodologies for Characterizing Verapamil and its Enantiomers

A variety of in-vitro and in-vivo techniques are employed to elucidate the molecular pharmacology of verapamil.

In-Vitro Assays

-

Patch-Clamp Electrophysiology: This is the gold standard for studying the effects of verapamil on specific ion channels.

-

Objective: To measure the inhibition of ion currents (e.g., ICa,L, IKr) in response to verapamil enantiomers.

-

Methodology:

-

Isolate single cells (e.g., cardiomyocytes) or use expression systems (e.g., Xenopus oocytes, HEK293 cells) transfected with the ion channel of interest.[14][15]

-

Establish a whole-cell patch-clamp configuration.

-

Apply voltage protocols to elicit the specific ion current.

-

Perfuse the cells with known concentrations of (S)- and (R)-verapamil.

-

Measure the reduction in current amplitude to determine the IC50 for each enantiomer.

-

-

-

Radioligand Binding Assays: Used to determine the binding affinity of verapamil enantiomers to their receptor sites.

-

Objective: To quantify the displacement of a radiolabeled ligand (e.g., [3H]-nimodipine for L-type calcium channels) by unlabeled verapamil enantiomers.[11]

-

Methodology:

-

Prepare membrane fractions from a tissue of interest (e.g., heart, brain).[25]

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the competing verapamil enantiomers.

-

Separate the bound and free radioligand by filtration.

-

Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) for each enantiomer.

-

-

-

Isolated Tissue Preparations: Allow for the study of the physiological effects of verapamil in a more integrated system.

-

Objective: To measure the effects of verapamil enantiomers on contractility and electrical activity in isolated heart tissues (e.g., papillary muscles, Langendorff-perfused heart).[26]

-

Methodology:

-

Dissect and mount the tissue in an organ bath containing physiological saline solution.

-

Stimulate the tissue electrically and record parameters such as contractile force and action potentials.

-

Add cumulative concentrations of each enantiomer to the bath.

-

Construct concentration-response curves to determine the EC50 for each enantiomer.[11]

-

-

In-Vivo Studies

Animal models, such as rats and dogs, are used to investigate the integrated pharmacokinetic and pharmacodynamic properties of verapamil enantiomers.[7][24]

-

Objective: To determine pharmacokinetic parameters (bioavailability, clearance, volume of distribution) and pharmacodynamic effects (blood pressure, heart rate) for each enantiomer.

-

Methodology:

-

Administer racemic verapamil or individual enantiomers via intravenous and oral routes.[7]

-

Collect serial blood samples at predetermined time points.

-

Analyze plasma concentrations of each enantiomer using a validated chiral analytical method.[27]

-

Simultaneously monitor physiological parameters such as blood pressure and ECG.[26]

-

Perform pharmacokinetic and pharmacodynamic modeling to correlate drug exposure with physiological response.

-

Analytical Techniques for Enantiomeric Separation

The accurate quantification of individual enantiomers in biological matrices is crucial for pharmacokinetic studies.

-

Chiral High-Performance Liquid Chromatography (HPLC): The most common method for separating and quantifying verapamil enantiomers.[10][27]

-

Principle: Utilizes a chiral stationary phase that differentially interacts with the (S)- and (R)-enantiomers, leading to different retention times.

-

Typical Setup:

-

-

Capillary Electrophoresis (CE): An alternative technique that offers high separation efficiency.

-

Principle: Separation is achieved based on the differential migration of enantiomers in an electric field, often with the aid of a chiral selector (e.g., cyclodextrins) added to the background electrolyte.[28]

-

Clinical Implications and Future Directions

The profound stereoselectivity in verapamil's pharmacology has significant clinical implications. The overall effect of racemic verapamil is predominantly due to the potent L-type calcium channel blockade by the (S)-enantiomer, while the higher plasma concentrations of the (R)-enantiomer may contribute more to effects at other targets and to drug-drug interactions via P-gp inhibition.

Future research could focus on:

-

Developing enantiomerically pure formulations: While (S)-verapamil would be a more potent cardiovascular agent, the potential for developing (R)-verapamil as a P-gp modulator in oncology with reduced cardiotoxicity is an area of active interest.[18]

-

Personalized medicine: Understanding how genetic polymorphisms in CYP3A4 affect the stereoselective metabolism of verapamil could help in tailoring therapy to individual patients.

-

Further elucidation of off-target effects: A deeper understanding of the interactions of each enantiomer with the full spectrum of ion channels could lead to the development of more selective and safer drugs.

Conclusion

Verapamil's pharmacology is a classic example of the importance of stereochemistry in drug action. The distinct pharmacodynamic and pharmacokinetic profiles of its (S)- and (R)-enantiomers create a complex interplay that defines the drug's overall therapeutic and side-effect profile. A thorough understanding of these enantioselective properties at the molecular level is essential for optimizing its clinical use and for guiding the development of new, more targeted cardiovascular therapies. This guide has provided a framework for this understanding, grounded in established scientific principles and experimental methodologies.

References

-

Gumbhir-Shah, K., et al. (1997). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity. Biopharmaceutics & Drug Disposition, 18(5), 387-96. [Link]

-

Jim, K. F., et al. (1987). Stereoselective and nonstereoselective inhibition exhibited by the enantiomers of verapamil. Journal of Pharmacology and Experimental Therapeutics, 243(2), 565-9. [Link]

-

Ferry, D. R., et al. (1985). Relationship between the stereoselective negative inotropic effects of verapamil enantiomers and their binding to putative calcium channels in human heart. British Journal of Pharmacology, 84(4), 859-72. [Link]

-

Ferry, D. R., et al. (1985). Relationship Between the Stereoselective Negative Inotropic Effects of Verapamil Enantiomers and Their Binding to Putative Calcium Channels in Human Heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 328(4), 375-83. [Link]

-

Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies. Pharmaceutics, 12(6), 555. [Link]

-

Christ, D. D., et al. (1997). Pharmacokinetics of the enantiomers of verapamil after intravenous and oral administration of racemic verapamil in a rat model. Biopharmaceutics & Drug Disposition, 18(5), 387-96. [Link]

-

Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Pharmaceutics, 12(6), 555. [Link]

-

Altenburger, M. J., et al. (1992). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. British Journal of Cancer, 65(6), 833-8. [Link]

-

Mehvar, R., & Jamali, F. (1991). Pharmacokinetics of the enantiomers of verapamil in the dog. Journal of Pharmacy and Pharmacology, 43(9), 656-8. [Link]

-

Al-Subaie, A. M., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(11), 3326. [Link]

-

Divya, B., & Annapurna, M. M. (2021). A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Acta Scientific Pharmaceutical Sciences, 5(5), 1-8. [Link]

-

Garcia, K. V., et al. (1986). Properties of receptors for the Ca2+-channel blocker verapamil in transverse-tubule membranes of skeletal muscle. Stereospecificity, effect of Ca2+ and other inorganic cations, evidence for two categories of sites and effect of nucleoside triphosphates. European Journal of Biochemistry, 154(3), 659-64. [Link]

-

Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies. Pharmaceutics, 12(6), 555. [Link]

-

National Center for Biotechnology Information. (n.d.). Verapamil. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Chemical structure of verapamil enantiomers and propranolol (IS). [Link]

-

Waldegger, S., et al. (1999). Effect of verapamil enantiomers and metabolites on cardiac K+ channels expressed in Xenopus oocytes. Naunyn-Schmiedeberg's Archives of Pharmacology, 360(5), 579-81. [Link]

-

Theodore, L. J., & Nelson, W. L. (1987). Stereospecific synthesis of the enantiomers of verapamil and gallopamil. The Journal of Organic Chemistry, 52(8), 1309-1315. [Link]

-

Jouyban, A., & Sorouraddin, M. H. (2019). Analytical techniques for the determination of verapamil in biological samples and dosage forms: an overview. Bioanalysis, 11(23), 2189-2205. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). verapamil. [Link]

-

Busse, D., et al. (2001). Disposition and pharmacologic effects of R/S-verapamil in patients with chronic atrial fibrillation: an investigation comparing single and multiple dosing. Clinical Pharmacology & Therapeutics, 69(6), 426-34. [Link]

-

Häussermann, K., et al. (1991). Effects of verapamil enantiomers and major metabolites on the cytotoxicity of vincristine and daunomycin in human lymphoma cell lines. European Journal of Clinical Pharmacology, 40(1), 53-9. [Link]

-

Curtis, M. J., & Walker, M. J. (1986). The mechanism of action of the optical enantiomers of verapamil against ischaemia-induced arrhythmias in the conscious rat. British Journal of Pharmacology, 89(1), 137-47. [Link]

-

Frishman, W. H., & Sonnenblick, E. H. (2017). Pharmacologic and Therapeutic Considerations in Hypertension Therapy With Calcium Channel Blockers: Focus on Verapamil. The Journal of Clinical Hypertension, 19(1), 74-80. [Link]

-

ResearchGate. (2025). Spectrophotometric method for the determination of verapamil hydrochloride in pharmaceutical formulations using N-bromosuccinimide as oxidant. [Link]

-

Wiese, M., & Pajeva, I. K. (2001). Interaction of verapamil with lipid membranes and P-glycoprotein: connecting thermodynamics and membrane structure with functional activity. Current Medicinal Chemistry, 8(6), 685-703. [Link]

-

Szymańska, G., et al. (2003). New treatment methods in verapamil poisoning: experimental studies. Przeglad Lekarski, 60(9), 569-72. [Link]

-

Curtis, M. J., & Walker, M. J. (1985). Antiarrhythmic actions of verapamil against ischaemic arrhythmias in the rat. British Journal of Pharmacology, 86(1), 123-33. [Link]

-

International Association for the Study of Pain. (2019). Analytical techniques for the determination of verapamil in biological samples and dosage forms: an overview. [Link]

-

Sada, H., & Surawicz, B. (1981). Effects of verapamil on rapid Na channel-dependent action potentials of K+-depolarized ventricular fibers. Journal of Pharmacology and Experimental Therapeutics, 219(1), 51-7. [Link]

-

Sadowska-Bartosz, I., et al. (2021). Preliminary evaluation of the antiglycoxidant activity of verapamil using various in vitro and in silico biochemical/biophysical methods. Frontiers in Pharmacology, 12, 707325. [Link]

-

Smith, S. W. (2009). Chiral Drug Separation. Enantiomers, Racemates, and Resolutions. [Link]

- Google Patents. (2018).

-

El-Haou, S., et al. (2017). Verapamil inhibits Kir2.3 channels by binding to the pore and interfering with PIP2 binding. Pflügers Archiv - European Journal of Physiology, 469(11), 1435-1446. [Link]

-

van der Watt, G., & van der Merwe, M. J. (1999). P-glycoprotein system as a determinant of drug interactions: the case of digoxin-verapamil. General Pharmacology, 32(5), 511-5. [Link]

-

Brodie, C., & Sampson, S. R. (1988). Verapamil regulation of Na-K pump levels in rat skeletal myotubes: role of spontaneous activity and Na channels. Journal of Cellular Physiology, 134(3), 440-8. [Link]

-

Nelson, M. T., & Todorovic, S. M. (2014). Verapamil Block of T-Type Calcium Channels. The Journal of General Physiology, 143(1), 61-73. [Link]

-

Slideshare. (n.d.). Verapamil. [Link]

-

Tero-Vescan, A., et al. (2021). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. Molecules, 26(11), 3326. [Link]

-

Wiese, M., & Pajeva, I. K. (2001). Interaction of Verapamil with Lipid Membranes and P-Glycoprotein: Connecting Thermodynamics and Membrane Structure with Functional Activity. Current Medicinal Chemistry, 8(6), 685-703. [Link]

-

de la Cruz, A., et al. (2020). Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons. Frontiers in Physiology, 11, 579. [Link]

-

YouTube. (2025). How Verapamil and Diltiazem Work Non-DHP Calcium Channel Blockers Explained. [Link]

-

Kiehn, J., et al. (1999). Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels. Circulation Research, 84(8), 955-63. [Link]

-

Kiehn, J., et al. (1999). Mechanism of block and identification of the verapamil binding domain to HERG potassium channels. Circulation Research, 84(8), 955-63. [Link]

Sources

- 1. actascientific.com [actascientific.com]

- 2. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. verapamil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Pharmacologic and Therapeutic Considerations in Hypertension Therapy With Calcium Channel Blockers: Focus on Verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of the enantiomers of verapamil after intravenous and oral administration of racemic verapamil in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Relationship between the stereoselective negative inotropic effects of verapamil enantiomers and their binding to putative calcium channels in human heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of verapamil enantiomers and metabolites on cardiac K+ channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Verapamil inhibits Kir2.3 channels by binding to the pore and interfering with PIP2 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of verapamil on rapid Na channel-dependent action potentials of K+-depolarized ventricular fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US10144703B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 18. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. P-glycoprotein system as a determinant of drug interactions: the case of digoxin-verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of verapamil enantiomers and major metabolites on the cytotoxicity of vincristine and daunomycin in human lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Disposition and pharmacologic effects of R/S-verapamil in patients with chronic atrial fibrillation: an investigation comparing single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pharmacokinetics of the enantiomers of verapamil in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Stereoselective and nonstereoselective inhibition exhibited by the enantiomers of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The mechanism of action of the optical enantiomers of verapamil against ischaemia-induced arrhythmias in the conscious rat - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization [mdpi.com]

A Senior Application Scientist's Guide to the Synthesis and Purification of Verapamil Hydrochloride for Research Applications

Foreword: The Rationale of Synthesis in Modern Drug Research

Verapamil hydrochloride, a cornerstone L-type calcium channel blocker, is indispensable in cardiovascular research for its profound effects on cardiac and vascular smooth muscle.[1] While commercially available, the in-house synthesis and purification of this compound for research purposes offer unparalleled advantages: control over purity, the ability to introduce isotopic labels for metabolic studies, and the flexibility to create novel analogs for structure-activity relationship (SAR) investigations.[2] This guide moves beyond a simple recitation of steps, delving into the causal chemistry and strategic decisions that underpin a successful synthesis, ensuring the final product meets the rigorous standards required for high-impact scientific inquiry.

Section 1: Strategic Approach to Verapamil Synthesis

The molecular architecture of verapamil, 5-[(3,4-dimethoxyphenylethyl)methyl-amino]-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile hydrochloride, features a critical quaternary carbon center and a tertiary amine.[3] A robust and convergent synthetic strategy involves the formation of two key intermediates, followed by their coupling. The most prevalent and industrially scalable approach hinges on the nucleophilic substitution reaction between an alkylated phenylacetonitrile derivative and a substituted phenethylamine.

Core Reaction Pathway: A Two-Fragment Convergent Synthesis

The synthesis can be logically dissected into two primary stages: the construction of the nitrile-containing fragment and its subsequent coupling with the amine fragment.

Stage 1: Formation of the Quaternary Nitrile Intermediate

The synthesis begins with 3,4-dimethoxyphenylacetonitrile. The objective is to introduce the isopropyl group at the α-carbon. This is a classic alkylation reaction where the methylene protons adjacent to the nitrile group are sufficiently acidic to be deprotonated by a strong base, forming a carbanion that acts as a nucleophile.

-

Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is critical. These bases are sterically hindered and potent enough to deprotonate the α-carbon without competing in side reactions like attacking the nitrile carbon. The subsequent reaction with 2-bromopropane introduces the isopropyl moiety, creating the challenging quaternary stereocenter.[4]

Stage 2: Synthesis of the Amine Intermediate and Final Coupling

The second fragment, N-methyl-2-(3,4-dimethoxyphenyl)ethanamine, is coupled with the nitrile intermediate via an alkylating agent. A common and effective method utilizes 1-chloro-3-bromopropane as a linker.

-

Step A: Activation of the Amine: The secondary amine, N-methyl-2-(3,4-dimethoxyphenyl)ethanamine, is first reacted with 1-chloro-3-bromopropane. The bromine is a better leaving group than chlorine, so the amine selectively displaces the bromide, forming N-(3-chloropropyl)-N-methyl-2-(3,4-dimethoxyphenyl)ethanamine.

-

Step B: The Coupling Reaction: The nitrile intermediate from Stage 1 is again deprotonated to form a carbanion. This carbanion then attacks the terminal carbon of the 3-chloropropyl group from Step A in a nucleophilic substitution reaction, displacing the chloride and forming the complete carbon skeleton of verapamil base.[3]

The overall synthetic pathway is visualized below.

Section 2: The Purification Imperative: From Crude Base to High-Purity Salt

The success of any synthesis is ultimately measured by the purity of the final compound. For verapamil, this involves a multi-step purification strategy that first refines the verapamil free base and then employs selective crystallization of the hydrochloride salt.

Purification of Verapamil Base & Management of Key Impurities

Upon completion of the coupling reaction, the crude product exists as a free base mixed with unreacted starting materials and side-products. Common process-related impurities include N-desmethyl and O-desmethyl verapamil derivatives.[5] A highly effective purification strategy involves the acetylation of these impurities.

-

Trustworthiness through Chemistry: The rationale for acetylation is based on differential solubility. Desmethyl impurities contain reactive hydroxyl (-OH) or secondary amine (-NH) groups. Treatment of the crude organic layer with acetic anhydride converts these groups into acetate esters and amides, respectively.[5][6] While this compound is sparingly soluble in solvents like isopropyl alcohol (IPA) or toluene, the hydrochloride salts of these acetylated impurities are significantly more soluble.[3] This clever manipulation ensures that when the HCl salt of verapamil is precipitated, the acetylated impurity salts remain in the mother liquor, allowing for their efficient removal during filtration.

Protocol 1: Conversion of Verapamil Base to this compound

This protocol outlines the critical salt formation and precipitation step, which simultaneously serves as a major purification event.

-

Solvent Exchange: The organic layer containing the crude verapamil base (e.g., in toluene) is concentrated under reduced pressure. Isopropyl alcohol (IPA) is added, and the solvent is again removed (co-distillation) to ensure complete removal of the initial solvent. The crude base is then redissolved in fresh IPA.[6]

-

Decolorization (Optional): To the IPA solution, activated charcoal (approx. 1-2% w/w) is added. The mixture is stirred at 35-40°C for 30 minutes to adsorb colored impurities. The charcoal is subsequently removed by filtration.[5]

-

Acidification & Precipitation: The filtrate is cooled to 25-30°C. A solution of hydrochloric acid in IPA (e.g., ~17% IPA.HCl) is added dropwise with vigorous stirring until the pH of the solution reaches 3.0-3.5.[5][6] The controlled addition is crucial to promote the growth of well-defined crystals rather than amorphous precipitation.

-

Crystallization: The mixture is stirred at 25-30°C for approximately 3 hours to allow for complete salt formation and crystallization.

-

Cooling & Isolation: The slurry is then cooled to 0-5°C and stirred for an additional hour to maximize the yield by minimizing the solubility of this compound in the mother liquor.[6]

-

Filtration and Washing: The precipitated solid is collected by vacuum filtration. The filter cake is washed with cold toluene or IPA to remove any residual soluble impurities.[5]

-

Drying: The purified this compound is dried under vacuum at 50-55°C to a constant weight. A typical yield for the final three steps (coupling, acetylation, and salt formation) can be around 74%, with purity exceeding 99.8% by HPLC.[6]

Section 3: Achieving Research-Grade Purity: Advanced Methods

For many research applications, particularly those involving sensitive biological assays or structural studies, purity beyond 99.8% is required. This necessitates further purification, primarily through recrystallization, and rigorous analytical characterization.

Recrystallization: The Gold Standard for Crystalline Solids

Recrystallization refines the product by leveraging subtle differences in solubility between the desired compound and any remaining impurities. The key is selecting an appropriate solvent system.

-

Expertise in Solvent Selection: For this compound, mixed solvent systems are often superior to single solvents. Aqueous solutions of alcohols (like isopropanol) or ketones (like acetone) are effective.[7] The principle is to dissolve the crude verapamil HCl in a minimal amount of the hot mixed solvent, in which it is highly soluble. As the solution cools slowly and undisturbed, the saturation point is exceeded, and the verapamil HCl crystallizes out, leaving trace impurities behind in the solvent. The ratio of the organic solvent to water is a critical parameter to optimize (e.g., acetone:water = 1:0.02 to 1:0.1 v/v).[7]

Analytical Characterization: The Self-Validating System

A battery of analytical techniques must be employed to unequivocally confirm the identity, structure, and purity of the synthesized compound. This workflow provides the ultimate validation of the entire process.

Protocol 2: HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the definitive technique for quantifying the purity of this compound and detecting any related substances.[8]

-

Chromatographic System: A standard HPLC system equipped with a UV detector is sufficient.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9][10]

-

Mobile Phase: A buffered mobile phase is required for robust and reproducible separation. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., dipotassium hydrogen phosphate, pH adjusted to 7.2 with phosphoric acid) and an organic modifier like acetonitrile or methanol.[9] For example, a mixture of water and acetonitrile (65:35, v/v) can be effective.[9]

-

Detection: UV detection at 278 nm, which corresponds to one of the absorbance maxima of verapamil, provides excellent sensitivity.[9][11]

-

Sample Preparation: The synthesized this compound is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 1 mg/mL). The sample should be sonicated to ensure complete dissolution and filtered through a 0.2 µm syringe filter before injection.[9]

-

Analysis: Injection of the sample will produce a chromatogram where this compound should appear as a single, sharp major peak. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. For research-grade material, this value should exceed 99.5%.[7]

Data Presentation: Key Characterization Parameters

The synthesized and purified product must conform to established physical and spectral data.

| Parameter | Expected Result | Significance | Reference |

| Appearance | White, crystalline powder | Basic physical characterization | [12] |

| Melting Point | 141 - 145 °C | Indicator of purity | [11][12] |

| Solubility | Freely soluble in methanol; sparingly soluble in water | Confirms physicochemical properties | [12] |

| pH (1% solution) | 4.5 - 6.5 | Confirms the hydrochloride salt form | [12] |

| HPLC Purity | > 99.5% | Quantitative measure of purity | [7][8] |

| UV λmax (in 0.01 M HCl) | ~232 nm, ~278 nm | Confirms the chromophoric structure | [11] |

| IR Spectroscopy | Characteristic peaks for C≡N, aromatic C-H, C-O | Confirms key functional groups | [12][13] |

| Mass Spectrometry | [M+H]⁺ corresponding to the free base (MW 454.6 g/mol ) | Confirms molecular weight and identity | [9][14] |

References

- Google Patents. (2016). WO2016181292A1 - A process for the preparation of this compound.

- Google Patents. (2018). US10144703B2 - Process for the preparation of this compound.

-

Srinivasan, K., et al. (2011). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in this compound. Scientia Pharmaceutica, 79(3), 555–568. Retrieved from [Link]

-

Justia Patents. (2018). Process for the preparation of this compound. Retrieved from [Link]

-

Todorovska, N., et al. (2013). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Hygienic Engineering and Design, 4, 93-98. Retrieved from [Link]

- Google Patents. (2007). CN101012185A - Method of refining this compound.

-

Lacroix, P. M., et al. (1991). High-performance liquid chromatographic method for the assay of this compound and related compounds in raw material. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 817–822. Retrieved from [Link]

-

PubMed. (2011). Detection, isolation and characterization of principal synthetic route indicative impurities in this compound. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). This compound. Retrieved from [Link]

-

de Oliveira, M. A., et al. (2010). Thermal Analysis Applied to this compound Characterization in Pharmaceutical Formulations. Molecules, 15(4), 2416–2428. Retrieved from [Link]

-

Bhatia, M. S., et al. (2013). Synthesis, characterization, and determination of metabolite of this compound by reversed-phase high performance liquid chromatography. Chronicles of Young Scientists, 4(2), 164. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2019). Synthesis, Characterization and Drug delivery of this compound loaded Montmorillonite Nanocomposite Beads. Retrieved from [Link]

-

Rahman, N., & Hejaz, H. (2006). Optimized and Validated Spectrophotometric Methods for the Determination of this compound in Drug Formulations. ScienceAsia, 32(3), 283. Retrieved from [Link]

-

ResearchGate. (2004). Spectrophotometric method for the determination of this compound in pharmaceutical formulations using N-bromosuccinimide as oxidant. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the left part of verapamil. Retrieved from [Link]

-

Drug Development and Therapeutics. (2013). Synthesis, characterization, and determination of metabolite of this compound by reversed-phase high performance liquid chromatography. Retrieved from [Link]

- Google Patents. (1999). EP0925277A1 - New intermediates for the preparation of verapamil derivates.

-

National Institutes of Health. (2011). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2022). A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. Retrieved from [Link]

- Google Patents. (2016). WO2016065930A1 - Crystal forms of this compound.

-

Patsnap Synapse. (2024). What is the mechanism of this compound?. Retrieved from [Link]

-

PubMed. (1981). The analysis of verapamil in postmortem specimens by HPLC and GC. Retrieved from [Link]

-

PubMed. (1986). Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Verapamil. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

PubChem. (n.d.). Verapamil. Retrieved from [Link]

-

ResearchGate. (2020). A Concise and Modular Three-Step Synthesis of (S)-Verapamil using an Enantioselective Rhodium-Catalyzed Allylic Alkylation Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

-

PubMed. (1990). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]. Retrieved from [Link]

-

National Institutes of Health. (2010). Thermal Analysis Applied to this compound Characterization in Pharmaceutical Formulations. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of this compound and its impurities. Retrieved from [Link]

-

PharmaTutor. (n.d.). Formulation of this compound Pellets by Extrusion- Spheronization Technology. Retrieved from [Link]

-

International Journal of Modern Pharmaceutical Research. (2021). A NOVEL APPROACH FOR SOLUBILITY AND DISSOLUTION ENHANCEMENT OF VERAPAMIL. Retrieved from [Link]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2016181292A1 - A process for the preparation of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. patents.justia.com [patents.justia.com]

- 6. US10144703B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. CN101012185A - Method of refining this compound - Google Patents [patents.google.com]

- 8. High-performance liquid chromatographic method for the assay of this compound and related compounds in raw material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thermal Analysis Applied to this compound Characterization in Pharmaceutical Formulations | MDPI [mdpi.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. Thermal Analysis Applied to this compound Characterization in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection, isolation and characterization of principal synthetic route indicative impurities in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Verapamil hydrochloride's effects on cardiac myocyte excitation-contraction coupling.

An In-Depth Technical Guide to Verapamil Hydrochloride's Effects on Cardiac Myocyte Excitation-Contraction Coupling

Foreword: A Mechanistic Exploration

Verapamil, a cornerstone therapeutic in cardiovascular medicine, is broadly classified as a Class IV antiarrhythmic and a non-dihydropyridine calcium channel blocker.[1][2] Its clinical efficacy in treating hypertension, angina, and certain arrhythmias stems directly from its profound influence on the fundamental process of cardiac myocyte excitation-contraction coupling (ECC).[3][4] This guide moves beyond a surface-level description, offering a detailed examination of the molecular and cellular mechanisms by which verapamil modulates cardiomyocyte function. We will dissect its primary mode of action, explore secondary effects, and provide robust, field-proven experimental protocols for researchers to investigate these interactions. This document is structured to provide not just the "what," but the critical "how" and "why," empowering researchers and drug development professionals with a comprehensive understanding of verapamil's cardiac impact.

Part 1: The Engine of the Heart - Excitation-Contraction Coupling

Excitation-contraction coupling is the physiological process that translates an electrical stimulus (action potential) into a mechanical response (contraction) within the cardiomyocyte.[5][6] Understanding this intricate sequence is paramount to comprehending verapamil's effects.

The process unfolds in a series of tightly regulated steps:

-

Depolarization: An action potential, originating from pacemaker cells, propagates across the cardiomyocyte's surface membrane (sarcolemma) and into the cell's interior via transverse tubules (T-tubules).[5]

-

Calcium Influx: This depolarization activates voltage-sensitive L-type calcium channels (LTCCs), also known as dihydropyridine receptors (DHPRs), located in the T-tubules.[5][7] Their opening allows a small but critical influx of extracellular Ca²⁺ into the cell during Phase 2 of the cardiac action potential.[3][5]

-

Calcium-Induced Calcium Release (CICR): The initial Ca²⁺ influx acts as a trigger, binding to and activating ryanodine receptors (RyRs) on the membrane of the sarcoplasmic reticulum (SR), the cell's primary intracellular calcium store.[7][8] This activation opens the RyR channels, leading to a massive release of Ca²⁺ from the SR into the cytosol.[5][7] This amplification step is the hallmark of CICR.

-

Myofilament Activation: The surge in cytosolic Ca²⁺ concentration allows calcium to bind to the regulatory protein troponin C (TN-C) on the actin thin filaments.[5][6] This binding event causes a conformational change in the troponin complex, moving tropomyosin and exposing myosin-binding sites on the actin filament.[5]

-

Contraction (Systole): Myosin heads can now bind to actin, forming cross-bridges. Through the hydrolysis of ATP, the myosin heads "ratchet" along the actin filaments, causing the sarcomere to shorten and the myocyte to contract.[5][6]

-

Relaxation (Diastole): For relaxation to occur, cytosolic Ca²⁺ levels must decrease. This is accomplished primarily by the sarco-endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which actively transports Ca²⁺ back into the SR.[5] Additionally, the sodium-calcium exchanger (NCX) and sarcolemmal Ca²⁺-ATPase contribute by extruding calcium from the cell.[7] As Ca²⁺ dissociates from troponin C, the myofilaments return to their resting state, and the muscle relaxes.

Visualizing the Core Process

The following diagram illustrates the fundamental steps of cardiac excitation-contraction coupling.

Caption: The canonical pathway of cardiac excitation-contraction coupling (ECC).

Part 2: Verapamil's Intervention - Uncoupling the Engine

Verapamil exerts its primary influence by directly targeting and inhibiting the L-type calcium channels (LTCCs).[3][4] This action fundamentally disrupts the normal ECC cascade, leading to a reduction in cardiac contractility, known as a negative inotropic effect.[4][8]

Primary Mechanism: L-Type Calcium Channel Blockade

Verapamil, a phenylalkylamine, physically blocks the pore of the L-type calcium channel, thereby reducing the influx of Ca²⁺ ions into the cardiomyocyte during the action potential plateau.[3][8][9] A key aspect of its function is its "use-dependent" or "state-dependent" nature. This means verapamil has a higher affinity for LTCCs that are in the open or inactivated states, which occur more frequently at higher heart rates.[10][11]

This targeted blockade has critical downstream consequences:

-

Reduced CICR Trigger: By diminishing the initial "trigger" influx of Ca²⁺, verapamil reduces the probability of RyR activation.[8]

-

Lower Cytosolic Ca²⁺ Transient: The attenuated CICR results in a smaller and slower rise in the overall cytosolic Ca²⁺ concentration during systole.[12]

-

Decreased Myofilament Activation: With less calcium available to bind to troponin C, fewer cross-bridges are formed between actin and myosin.

-

Negative Inotropy: The direct result is a reduction in the force of contraction of the heart muscle.[2][3] This decreases the heart's workload and myocardial oxygen demand, which is beneficial in conditions like angina.[3][4]

Secondary Mechanism: A Potential Role for Ryanodine Receptor Modulation

Emerging evidence suggests that verapamil's effects may not be limited to the sarcolemma. Some studies indicate that verapamil can directly interact with and inhibit the ryanodine receptor (RyR2 in cardiac muscle).[13][14] This potential dual-action mechanism, involving both LTCC and RyR inhibition, could contribute to its efficacy in suppressing certain arrhythmias and cardiac alternans.[13][15][16] While the primary mechanism remains the well-established LTCC blockade, this secondary effect is an active area of research. Verapamil has also been shown to inhibit the increase in RyR2 mRNA expression in models of cardiac hypertrophy.[17]

Visualizing Verapamil's Impact

This diagram illustrates how this compound interrupts the ECC pathway.

Caption: Verapamil's mechanism of action via L-type calcium channel blockade.

Part 3: Quantifying the Effect - Experimental Frameworks

To rigorously study verapamil's impact on ECC, a multi-faceted approach combining electrophysiology, calcium imaging, and mechanical measurements is essential. The following protocols provide a self-validating system where the electrical effect (LTCC block) is causally linked to the ionic change (Ca²⁺ transient) and the functional output (contraction).

Experimental Data Summary

The following table summarizes the expected qualitative and quantitative outcomes when applying verapamil to isolated adult ventricular cardiomyocytes.

| Parameter | Experimental Technique | Expected Effect of Verapamil | Typical Magnitude |

| Peak ICa,L Current | Whole-Cell Patch Clamp | Decrease | Dose-dependent; significant inhibition at micromolar concentrations[18] |

| Ca²⁺ Transient Amplitude | Fura-2 Calcium Imaging | Decrease | Dose-dependent reduction in F340/F380 ratio[12] |

| Ca²⁺ Transient Decay Rate (Tau) | Fura-2 Calcium Imaging | May be slightly prolonged | Variable; secondary to changes in Ca²⁺ load |

| Sarcomere Shortening (%) | Video Edge Detection | Decrease | Significant reduction in contractile amplitude[19][20] |

| Rate of Contraction (+dL/dt) | Video Edge Detection | Decrease | Slower velocity of shortening |

| Rate of Relaxation (-dL/dt) | Video Edge Detection | Decrease | Slower velocity of relengthening |

Experimental Workflow Overview

A typical research workflow to assess verapamil's effects involves three core, sequential analyses on isolated cardiomyocytes.

Sources

- 1. Verapamil - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. CV Physiology | Cardiac Excitation-Contraction Coupling [cvphysiology.com]

- 6. Cardiac excitation-contraction coupling - Wikipedia [en.wikipedia.org]

- 7. [Microscopic mechanism of excitation-contraction coupling in cardiac myocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. How CaV1.2-bound verapamil blocks Ca2+ influx into cardiomyocyte: Atomic level views - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Video: Antiarrhythmic Drugs: Class IV Agents as Calcium Channel Blockers [jove.com]

- 12. researchgate.net [researchgate.net]

- 13. Verapamil suppresses cardiac alternans and ventricular arrhythmias in acute myocardial ischemia via ryanodine receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Verapamil suppresses cardiac alternans and ventricular arrhythmias in acute myocardial ischemia via ryanodine receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Direct binding of verapamil to the ryanodine receptor channel of sarcoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Direct binding of verapamil to the ryanodine receptor channel of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Propranolol and verapamil inhibit mRNA expression of RyR2 and SERCA in L-thyroxin-induced rat ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Contractility assessment in enzymatically isolated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Verapamil in Animal Models

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the essential principles and methodologies for investigating the pharmacokinetics and metabolism of verapamil in preclinical animal models. This document emphasizes the causal relationships behind experimental choices and provides actionable protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Verapamil Pharmacokinetics in Preclinical Research

Verapamil, a phenylalkylamine calcium channel blocker, is a widely used therapeutic agent for cardiovascular conditions such as hypertension, angina pectoris, and supraventricular tachyarrhythmias.[1] It is administered as a racemic mixture of the (S)- and (R)-enantiomers, with the (S)-enantiomer possessing significantly greater pharmacological activity.[2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in relevant animal models is paramount for the non-clinical safety and efficacy evaluation that underpins successful clinical drug development.

Verapamil exhibits complex pharmacokinetic properties, including extensive first-pass metabolism, which results in low oral bioavailability (approximately 20% in humans).[1] Its metabolism is stereoselective, further complicating the interpretation of pharmacokinetic data.[3] Animal models are indispensable for dissecting these complex processes and for predicting human pharmacokinetics. This guide will delve into the practical aspects of designing and executing robust preclinical studies to characterize the pharmacokinetic and metabolic profile of verapamil.

Experimental Design for In Vivo Pharmacokinetic Studies

The selection of an appropriate animal model and the meticulous design of the in vivo study are critical for obtaining meaningful and translatable data.

Rationale for Animal Model Selection

The choice of animal species for pharmacokinetic studies is a critical decision that should be based on metabolic and physiological similarities to humans. For verapamil, the most commonly utilized species are the rat, dog, and rabbit, with non-human primates also being employed in specific research contexts.[3][4][5][6]

-

Rats: The rat is a cost-effective and well-characterized model for initial pharmacokinetic screening.[3][7] However, it is important to note that the direction of stereoselectivity in verapamil clearance in rats is opposite to that observed in humans.[3]

-

Dogs: The dog is often considered a suitable model for verapamil pharmacokinetics as its disposition of verapamil enantiomers is similar to that in humans.[3][4]

-